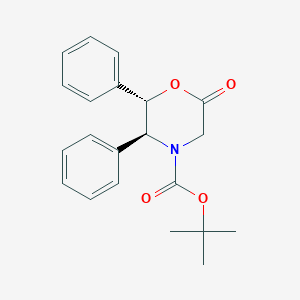
tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-6-oxo-2,3-difenilmorfolina-4-carboxilato de terc-butilo es un compuesto orgánico complejo que pertenece a la clase de derivados de morfolina. Este compuesto se caracteriza por la presencia de un grupo éster de terc-butilo, un anillo de morfolina y dos grupos fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S,3S)-6-oxo-2,3-difenilmorfolina-4-carboxilato de terc-butilo normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de morfolina: El anillo de morfolina se puede sintetizar a través de una reacción de ciclación que involucra un diol apropiado y una amina.
Introducción de grupos fenilo: Los grupos fenilo se introducen a través de una reacción de acilación de Friedel-Crafts, donde el benceno reacciona con un cloruro de acilo en presencia de un catalizador de ácido de Lewis.
Esterificación: El grupo éster de terc-butilo se introduce a través de una reacción de esterificación utilizando alcohol de terc-butilo y un catalizador ácido.
Métodos de producción industrial
En un entorno industrial, la producción de (2S,3S)-6-oxo-2,3-difenilmorfolina-4-carboxilato de terc-butilo puede implicar el uso de sistemas de microreactores de flujo. Estos sistemas ofrecen ventajas como una mayor eficiencia, un mejor control sobre las condiciones de reacción y una mayor seguridad. El uso de microreactores de flujo permite la producción continua del compuesto, lo que hace que el proceso sea más sostenible y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
(2S,3S)-6-oxo-2,3-difenilmorfolina-4-carboxilato de terc-butilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo cetona en un alcohol.
Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución aromática electrofílica para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución aromática electrofílica suelen utilizar reactivos como halógenos (Cl₂, Br₂) y agentes de nitración (HNO₃).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de fenilo.
Aplicaciones Científicas De Investigación
(2S,3S)-6-oxo-2,3-difenilmorfolina-4-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que implican la inhibición de enzimas e interacciones proteína-ligando.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2S,3S)-6-oxo-2,3-difenilmorfolina-4-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas, afectando su actividad y función. Las vías implicadas pueden incluir transducción de señales, procesos metabólicos e interacciones proteína-proteína .
Comparación Con Compuestos Similares
Compuestos similares
(2S,3S)-6-oxo-2,3-difenilpirrolidina-4-carboxilato de terc-butilo: Estructura similar pero con un anillo de pirrolidina en lugar de un anillo de morfolina.
(2S,3S)-6-oxo-2,3-difenilpiperidina-4-carboxilato de terc-butilo: Estructura similar pero con un anillo de piperidina.
Unicidad
(2S,3S)-6-oxo-2,3-difenilmorfolina-4-carboxilato de terc-butilo es único debido a la presencia del anillo de morfolina, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19-/m0/s1 |
Clave InChI |
MRUKRSQUUNYOFK-OALUTQOASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(=O)O[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
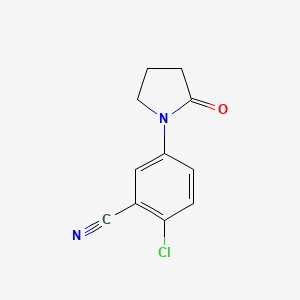
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)



![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
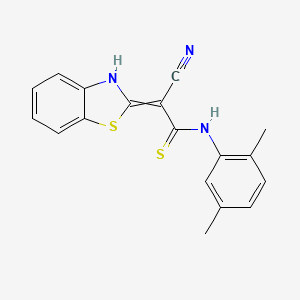

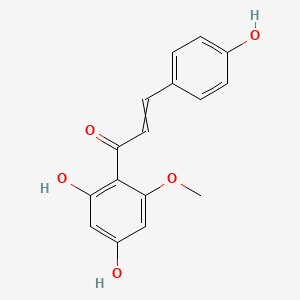
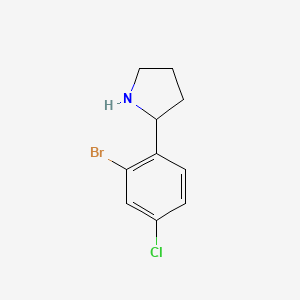


![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)
